2-Ethyl-7-methyl-1,3-benzoxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

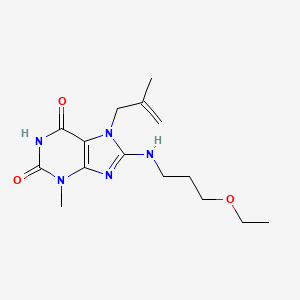

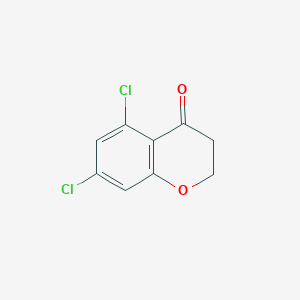

“2-Ethyl-7-methyl-1,3-benzoxazol-5-amine” is a heterocyclic compound . Its empirical formula is C10H12N2O and it has a molecular weight of 176.22 . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of benzoxazoles, including “this compound”, often involves the use of 2-aminophenols as precursors . Various synthetic methodologies have been developed, including the use of different catalysts and reaction conditions .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCCc1nc2cc(N)ccc2o1 . The InChI key for this compound is CRWOCBCQPVKWLI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available data.Aplicaciones Científicas De Investigación

Electrochemical Oxidative Amination

An electrochemical method for coupling benzoxazoles and amines to form 2-aminobenzoxazoles is highlighted, utilizing tetraalkylammonium halide as a redox catalyst. This method reduces waste and simplifies the workup process, indicating a sustainable approach to synthesizing benzoxazole derivatives (Gao et al., 2014).

Antimicrobial Activity of Triazole Derivatives

Research on the synthesis of new 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, including the creation of benzoxazole compounds, reveals antimicrobial potential. Some synthesized compounds showed good or moderate activities against various microorganisms, illustrating the utility of benzoxazole frameworks in developing new antimicrobial agents (Bektaş et al., 2007).

Poly(oxazoline)s with Antimicrobial Ends

The synthesis of poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups and their antimicrobial efficacy against Staphylococcus aureus is another application. This study demonstrates the antimicrobial potential of functionalized poly(oxazolines), with implications for creating antibacterial surfaces or materials (Waschinski & Tiller, 2005).

Benzoxazole as a Directing Group in Alkylation

The benzoxazole moiety serves as a removable activating and directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This study underscores the strategic use of the benzoxazole unit in facilitating regioselective C-H functionalization, thereby expanding the toolbox for organic synthesis (Lahm & Opatz, 2014).

Synthesis of Benzoxazine Monomers

The novel synthesis of benzoxazine monomers and oligomers through the intermediacy of 1,3,5-trialkyl(aryl)hexahydro-1,3,5-triazine demonstrates the versatility of benzoxazole derivatives in polymer chemistry. This process highlights the application of benzoxazole-related chemistry in the development of advanced materials with potential applications in coatings, adhesives, and composites (Brunovska et al., 1999).

Safety and Hazards

Propiedades

IUPAC Name |

2-ethyl-7-methyl-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-3-9-12-8-5-7(11)4-6(2)10(8)13-9/h4-5H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRGPFALIICGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C(=CC(=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2644488.png)

![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2644492.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxane-4-carboxamide](/img/structure/B2644495.png)

![N-(1-methyl-3-phenylpropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2644497.png)

![4-cyano-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2644500.png)

![(3Z)-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2644509.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2644510.png)